2,6-Dichloro-4-methylquinoline

Lipophilicity Drug Discovery ADME Prediction

With two reactive chlorine handles and a LogP of 4.1, this halogenated quinoline offers unique hydrophobicity for modifications at the 2- and 6-positions. This allows rapid SAR library generation around the 4-methylquinoline core — a key advantage in med chem campaigns. Our 95%+ pure building block ensures minimal side reactions. For research use only.

Molecular Formula C10H7Cl2N
Molecular Weight 212.07 g/mol
CAS No. 90723-71-0
Cat. No. B187406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-4-methylquinoline
CAS90723-71-0
Molecular FormulaC10H7Cl2N
Molecular Weight212.07 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C=C(C=C2)Cl)Cl
InChIInChI=1S/C10H7Cl2N/c1-6-4-10(12)13-9-3-2-7(11)5-8(6)9/h2-5H,1H3
InChIKeyZNZUDUAJLJNTLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloro-4-methylquinoline (CAS 90723-71-0): Procurement & Physicochemical Baseline


2,6-Dichloro-4-methylquinoline (CAS 90723-71-0) is a halogenated quinoline derivative with the molecular formula C10H7Cl2N and a molecular weight of 212.07 g/mol [1]. It is characterized by chlorine atoms at the 2- and 6-positions and a methyl group at the 4-position of the quinoline ring [1]. Computed physicochemical properties include a density of 1.351–1.4 g/cm³, a boiling point of approximately 316°C at 760 mmHg, a flash point around 174°C, and a computed LogP (XLogP3) of 4.1, indicating high lipophilicity [1][2]. The compound is primarily utilized as a synthetic building block or intermediate in medicinal chemistry and agrochemical research .

2,6-Dichloro-4-methylquinoline: Why In-Class Analogs Cannot Be Interchanged


Halogenated 4-methylquinoline derivatives exhibit significant variance in physicochemical properties and potential reactivity based on the specific substitution pattern [1]. For example, the presence and position of chlorine atoms dramatically influence lipophilicity (LogP), melting/boiling points, and density, which are critical parameters for downstream synthetic applications, purification (e.g., recrystallization, distillation), and biological activity profiles [2]. As demonstrated in the quantitative evidence below, substituting 2,6-dichloro-4-methylquinoline with a mono-chloro or non-chlorinated analog without rigorous validation of process conditions or biological targets can lead to significant changes in reaction outcomes, compound stability, or assay results.

2,6-Dichloro-4-methylquinoline: Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity (LogP) Comparison: Enhanced LogP of 4.1 vs. 3.5 for 2-Chloro Analog

2,6-Dichloro-4-methylquinoline exhibits a computed LogP (XLogP3) of 4.1 [1]. This is significantly higher than the LogP of 3.5 for the mono-chloro analog 2-chloro-4-methylquinoline . The additional chlorine atom at the 6-position increases the overall lipophilicity, which can impact membrane permeability and distribution in biological systems.

Lipophilicity Drug Discovery ADME Prediction

Density Comparison: Higher Density of 1.351 g/cm³ vs. Non-Chlorinated Analog (1.056 g/cm³)

The density of 2,6-dichloro-4-methylquinoline is reported as 1.351 g/cm³ . In contrast, the non-chlorinated 4-methylquinoline derivative 2,4-dimethylquinoline has a significantly lower density of 1.0558 g/cm³ at 20°C [1]. The introduction of two heavy chlorine atoms substantially increases the molecular weight and mass per unit volume.

Physical Properties Process Chemistry Material Science

Boiling Point Comparison: Higher Boiling Point (316°C) vs. Mono-Chloro (296°C) and Non-Chlorinated (265°C) Analogs

The boiling point of 2,6-dichloro-4-methylquinoline is approximately 316°C at 760 mmHg . This is substantially higher than the boiling points of the mono-chloro analog 2-chloro-4-methylquinoline (296°C) and the non-chlorinated analog 2,4-dimethylquinoline (265°C) [1]. The additional chlorine substitution enhances intermolecular forces, leading to a higher boiling point.

Thermal Stability Purification Synthetic Chemistry

Potential Synthetic Differentiation: Regioselective Functionalization via Dual Chlorine Handles

As a 2,6-dichloro substituted quinoline, this compound offers two distinct aryl chloride sites for sequential functionalization. This allows for regioselective cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that are not possible with mono-chloro analogs like 2-chloro-4-methylquinoline, which have only a single reactive site . Furthermore, the 6-chloro position is typically less reactive than the 2-chloro position in nucleophilic aromatic substitutions, enabling a designed, step-wise approach to creating complex, unsymmetrical 2,6-disubstituted quinoline libraries [1][2].

Cross-Coupling Medicinal Chemistry Scaffold Decoration

2,6-Dichloro-4-methylquinoline: Evidence-Backed Application Scenarios for Procurement


Medicinal Chemistry: Scaffold for Creating Diverse 2,6-Disubstituted Quinoline Libraries

Based on its two reactive chlorine handles, 2,6-dichloro-4-methylquinoline is an ideal core scaffold for medicinal chemistry campaigns focused on generating libraries of 2,6-disubstituted quinoline derivatives [1][2]. The ability to sequentially functionalize the 2- and 6-positions via cross-coupling reactions allows for rapid exploration of structure-activity relationships (SAR) around the 4-methylquinoline core, a strategy supported by its class-level inference as a versatile building block .

Agrochemical Research: Intermediate for Novel Herbicides and Pesticides

Chloroquinoline derivatives are a known class of herbicidal and pesticidal agents [1]. The high lipophilicity (LogP 4.1) and the presence of two chlorine substituents in 2,6-dichloro-4-methylquinoline may be advantageous for the development of new crop protection agents. Its unique substitution pattern differentiates it from other chloroquinoline building blocks and positions it as a key intermediate for synthesizing proprietary agrochemical candidates with potentially enhanced uptake and stability [2].

Process Chemistry: Development of Robust High-Temperature Synthetic Protocols

The higher boiling point (316°C) and density (1.351 g/cm³) of 2,6-dichloro-4-methylquinoline, relative to its non-chlorinated and mono-chlorinated analogs, make it a suitable candidate for process development involving high-temperature reactions or distillations [1][2]. Its physical properties may offer advantages in terms of reaction control, separation efficiency, and overall process safety when designing scalable manufacturing routes for complex molecules.

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